Boc-PNA-T-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

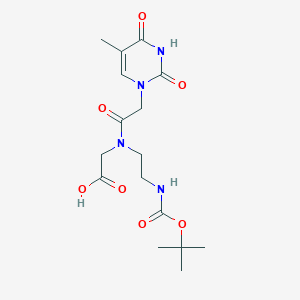

Boc-PNA-T-OH, also known as N-[2-(tert-Butoxycarbonylamino)ethyl]-N-(thymin-1-ylacetyl)glycine, is a thymine-containing peptide nucleic acid monomer. Peptide nucleic acids are synthetic analogs of oligonucleotides, where the phosphate-sugar backbone is replaced by a peptide-like backbone. This compound is protected with a tert-butyloxycarbonyl group at the N-terminus and has a free carboxyl group at the C-terminus, allowing for further chemical modifications or elongation during the synthesis of peptide nucleic acids .

Mechanism of Action

Target of Action

Boc-PNA-T-OH is a type of Peptide Nucleic Acid (PNA) monomer . PNAs are intriguing synthetic biomolecules that are considered analogs of oligonucleotides . The primary targets of this compound are specific DNA or mRNA strands . The achirality of their N-(2-aminoethyl)glycine (AEG) linkage facilitates their selective hybridization to these targets, forming a PNA–DNA or PNA–RNA complex .

Mode of Action

This compound interacts with its targets (DNA or mRNA strands) through a process called hybridization . This interaction results in the formation of a PNA-DNA or PNA-RNA complex . The stability of this complex is enhanced by the peptide-like AEG backbone of PNAs, which forms highly stable amide/peptide bonds between the monomeric units .

Biochemical Pathways

Given the nature of pnas, they are likely to interfere with the processes of transcription and translation in cells by binding to specific dna or mrna strands . This can potentially affect the expression of certain genes, thereby influencing various cellular processes.

Pharmacokinetics

It is known that pnas, in general, exhibit strong enzyme stability and thermal stability . This suggests that this compound could have good bioavailability and long-lasting biological activity.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific DNA or mRNA targets it binds to. By forming complexes with these targets, this compound could potentially alter gene expression patterns in cells . This could lead to various downstream effects, depending on the functions of the affected genes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the PNA-DNA or PNA-RNA complexes . Furthermore, the presence of certain enzymes or other biomolecules could also influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Boc-PNA-T-OH participates in the synthesis of PNAs, which are known to interact with various biomolecules such as enzymes and proteins . The interactions are typically sequence-specific and dose-dependent, allowing PNAs to regulate biological processes at the genetic level.

Cellular Effects

PNAs, synthesized using this compound, can influence cell function by selectively binding to viral DNA and RNA at various stages of the virus replication process. This binding can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound contributes to the formation of PNAs, which exert their effects at the molecular level. PNAs can bind to complementary DNA/RNA sequences through Watson-Crick base pairing. This binding can lead to changes in gene expression and can influence enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of this compound and the PNAs it helps synthesize can change over time in laboratory settings. For instance, the synthesis of PNAs has been optimized to yield approximately 90% of a test 17-mer PNA

Metabolic Pathways

Given its role in the synthesis of PNAs, it’s likely that this compound interacts with enzymes or cofactors involved in PNA synthesis .

Transport and Distribution

Pnas, which are synthesized using this compound, are known to be transported into mammalian cells primarily through endocytotic pathways .

Subcellular Localization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-PNA-T-OH involves the coupling of N-(2-aminoethyl)glycine with a thymine-acetic acid moiety. The tert-butyloxycarbonyl group is introduced to protect the amino group during the synthesis. The reaction typically involves the use of di-tert-butyl dicarbonate and a suitable base to introduce the tert-butyloxycarbonyl group . The reaction conditions often include cooling the mixture to 0°C with an ice-salt bath and adding diethyl azodicarboxylate in portions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide nucleic acid synthesis protocols, which optimize the yield and purity of the product. The average coupling yield in these automated processes is approximately 99.4%, with a product yield of around 90% for a test 17-mer peptide nucleic acid .

Chemical Reactions Analysis

Types of Reactions

Boc-PNA-T-OH undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid, allowing for further modifications.

Coupling Reactions: The free carboxyl group at the C-terminus allows for coupling with other peptide nucleic acid monomers or chemical modifications.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for removing the tert-butyloxycarbonyl group.

Di-tert-butyl Dicarbonate: Used for introducing the tert-butyloxycarbonyl group.

Diethyl Azodicarboxylate: Used in the coupling reactions.

Major Products Formed

The major products formed from these reactions include various peptide nucleic acid oligomers, which can be further used in scientific research and industrial applications .

Scientific Research Applications

Boc-PNA-T-OH is widely used in scientific research due to its unique properties. Some of its applications include:

Gene Therapeutics: Peptide nucleic acids can selectively hybridize to specific DNA or mRNA strands, forming stable complexes that can be used in gene therapy.

Biomedical Diagnostics: Peptide nucleic acids are used in diagnostic assays due to their high stability and specificity.

Antiviral Therapy: Peptide nucleic acids can selectively bind to viral DNA or RNA, inhibiting virus replication and survival.

Biosensors: Peptide nucleic acids are used in biosensors for detecting specific nucleic acid sequences.

Comparison with Similar Compounds

Similar Compounds

Fmoc-PNA-T-OH: Another thymine-containing peptide nucleic acid monomer, but with a fluorenylmethyloxycarbonyl protecting group instead of tert-butyloxycarbonyl.

Boc-PNA-A-OH: A peptide nucleic acid monomer containing adenine instead of thymine.

Uniqueness

Boc-PNA-T-OH is unique due to its thymine base, which allows it to form stable base pairs with adenine. The tert-butyloxycarbonyl protecting group provides stability during synthesis and can be easily removed under acidic conditions . This makes this compound a versatile building block for synthesizing various peptide nucleic acid oligomers .

Biological Activity

Boc-PNA-T-OH, a peptide nucleic acid (PNA) derivative, has garnered significant attention in the field of molecular biology and therapeutic applications due to its unique properties and biological activities. This article explores the synthesis, cellular uptake, antiviral activity, and potential applications of this compound, supported by relevant data and case studies.

Overview of this compound

Peptide nucleic acids are synthetic analogs of DNA or RNA that possess a peptide-like backbone instead of a sugar-phosphate backbone. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus, which plays a crucial role in its stability and reactivity during synthesis and biological applications.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Boc group protects the amine functionality during the coupling of nucleobases. Recent studies have optimized synthetic routes to enhance yield and purity. For instance, Alptürk et al. (2018) described an efficient method that starts with N-Boc-ethylenediamine as a pivotal intermediate, leading to high-purity Boc-PNA monomers .

Table 1: Comparison of Synthetic Routes for this compound

| Methodology | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Traditional SPPS | 70 | 85 | Standard method with moderate efficiency |

| Optimized SPPS | 85 | 95 | Enhanced conditions for better yield and purity |

| Safety-catch protecting groups | 80 | 90 | Compatible with various reaction conditions |

Cellular Uptake and Mechanism

This compound exhibits efficient cellular uptake, which is critical for its biological activity. Studies have shown that PNAs can be internalized by cells more rapidly when conjugated with delivery peptides or other carriers. For example, a study demonstrated that PNA conjugates entered neurons within minutes, significantly enhancing their antisense activity against target mRNA .

In vitro experiments using fluorescence-labeled this compound indicated that it could effectively penetrate cell membranes and release its active form within the cytosol. This property is essential for its application in gene regulation and therapeutic interventions.

Antiviral Activity

One notable application of this compound is its antiviral activity against HIV-1. A study reported that a TPP-conjugated PNA targeting the TAR region of the HIV-1 genome exhibited an IC50 value of 1 μM, demonstrating significant antiviral efficacy in CEM cells . The mechanism involves the release of free PNA in the reducing environment of the cytosol, which then binds to viral RNA, inhibiting replication.

Case Studies

- Antisense Activity Against mRNA : In cultured neurons, this compound was shown to depress mRNA levels for prepro-oxytocin in a dose-dependent manner. This effect was specific, as scrambled PNAs did not exhibit similar activity .

- Therapeutic Potential in Cancer : Research indicates that PNAs can be utilized to target oncogenes in cancer cells. A study demonstrated that PNA oligomers could effectively inhibit gene expression in various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

Properties

IUPAC Name |

2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTJPRVGZZWRGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Boc-PNA-T-OH in the synthesis of Peptide Nucleic Acids (PNAs)?

A: this compound, or N-Boc-PNA-T-OH, is a crucial building block (monomer) in the synthesis of PNAs. [] PNAs are artificial analogs of DNA and RNA with a peptide-like backbone, making them resistant to enzymatic degradation and highly specific in binding to complementary nucleic acid sequences. The "Boc" group in the name refers to the tert-butyloxycarbonyl protecting group, which plays a vital role in solid-phase synthesis by preventing unwanted reactions at the amino group of the PNA monomer.

Q2: What are the potential advantages of using the synthetic route starting with N-Boc-ethylenediamine for producing this compound?

A: The research indicates that using N-Boc-ethylenediamine as a starting material for synthesizing this compound offers several potential advantages: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.